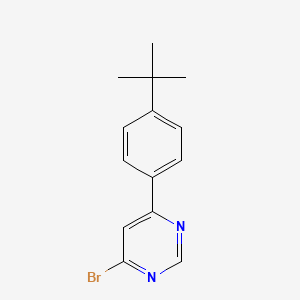
4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine”, often involves the annulation of the pyrimidine ring to the pyrazole ring . For instance, N-Boc-4-aminopyrazole-5-carbaldehydes have shown efficiency as bicenter components in cyclocondensations with ketones, β-diketones, as well as derivatives of malonic and cyanoacetic acids .Scientific Research Applications
Chemical Synthesis and Biological Evaluation
4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine derivatives have been synthesized and biologically evaluated for their activity against specific targets. For instance, the 4-bromo derivative of pyrazolo[3,4-d]pyrimidines has shown significant activity against the Bcr-Abl T315I mutant, a variant associated with chronic myeloid leukemia. The presence of the bromine atom in the para position of the N1 side chain phenyl ring is critical for interaction with the T315I mutant. Compound 2j, a 4-bromo derivative, demonstrated high activity in cell-free assays and against T315I Bcr-Abl expressing cells, showing potential as a therapeutic agent after being converted into a water-soluble formulation through liposome encapsulation. This compound significantly reduced tumor volumes in vivo, highlighting its potential in cancer therapy (Radi et al., 2013).
Mechanistic Studies in Chemical Reactions
This compound and its derivatives have been utilized in studies to understand chemical reaction mechanisms. For example, the reaction of 2-bromo-4-phenylpyrimidine with potassium amide in liquid ammonia led to the formation of 2-amino-4-phenylpyrimidine, demonstrating an SN(ANRORC)-mechanism. This insight is valuable for synthetic chemistry, providing a deeper understanding of nucleophilic substitution reactions in aromatic compounds and aiding in the development of more efficient synthetic routes (Kroon & Plas, 2010).
Material Science and Nanotechnology
In the field of materials science, this compound derivatives have been explored for their potential in creating advanced materials. For instance, bromo and tert-butyl substituted fluorene compounds have been synthesized and used as fluorescent sensors for detecting nitro compounds, metal cations, and amino acids. These compounds have shown excellent selectivity and sensitivity, making them suitable for applications in sensing technologies and environmental monitoring (Han et al., 2020).
Antimicrobial and Antinociceptive Effects
Substituted pyrimidines, including those derived from this compound, have been synthesized and evaluated for their antimicrobial and antinociceptive effects. These compounds have shown efficacy against Gram-negative bacteria such as E. coli, and some derivatives have demonstrated significant antinociceptive responses, comparable to standard drugs like aspirin. These findings indicate the potential of these compounds in developing new antimicrobial agents and pain management drugs (Waheed et al., 2008).
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives have a broad range of pharmacological applications and bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that pyrimidine derivatives are often involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The process involves oxidative addition, where palladium is oxidized through its donation of electrons to form a new palladium-carbon bond, and transmetalation, where organic groups are transferred from boron to palladium .
Biochemical Pathways
It is known that pyrimidine derivatives can affect a wide range of biological activities .
Result of Action
It is known that pyrimidine derivatives can exhibit a wide range of biological activities .
properties
IUPAC Name |
4-bromo-6-(4-tert-butylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2/c1-14(2,3)11-6-4-10(5-7-11)12-8-13(15)17-9-16-12/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQWYWXQCCEXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



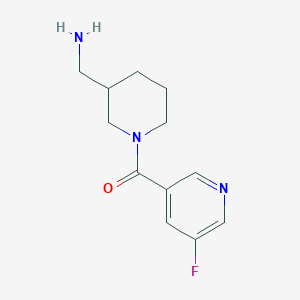
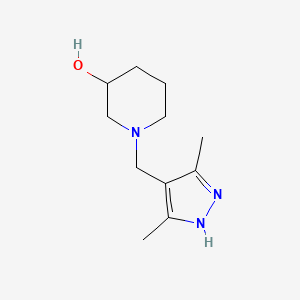
![1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475520.png)
![1-[(Pentylamino)methyl]cyclobutan-1-ol](/img/structure/B1475521.png)

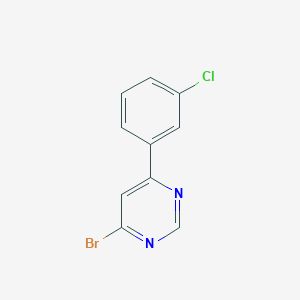
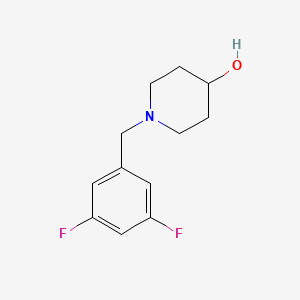
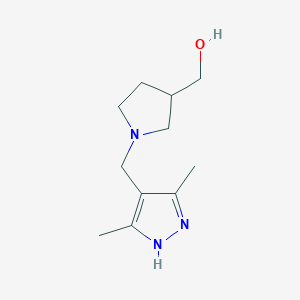
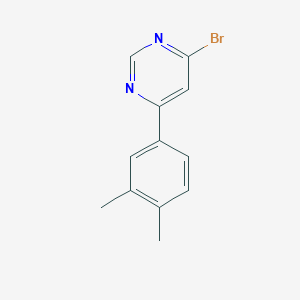

![1-({[(3-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475535.png)
amine](/img/structure/B1475536.png)
amine](/img/structure/B1475537.png)
amine](/img/structure/B1475540.png)